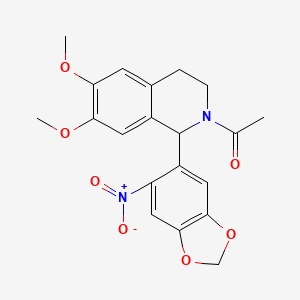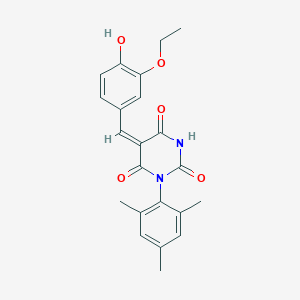
5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EHPMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EHPMPT is a pyrimidine derivative that contains a mesityl group, an ethoxy group, and a hydroxybenzylidene group.
Wirkmechanismus
The mechanism of action of 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to disrupt the cell membranes of bacteria and fungi, leading to their death. Additionally, 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to be a fluorescent probe for the detection of metal ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its relative ease of synthesis. 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione is also relatively stable and can be stored for extended periods without degradation. However, one limitation of using 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively low solubility in aqueous solutions, which can limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of new synthetic methods for the production of 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives. Another potential direction is the study of the mechanism of action of 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives. Additionally, the use of 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione as a fluorescent probe for the detection of metal ions in biological systems could be further explored. Finally, the potential use of 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione as a therapeutic agent for the treatment of cancer, bacterial infections, and fungal infections could be investigated further.
Conclusion
In conclusion, 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione is relatively simple, and it has been shown to have antimicrobial, anticancer, and antifungal properties. 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been used as a fluorescent probe for the detection of metal ions in biological systems. The mechanism of action of 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. The future directions for the study of 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione include the development of new synthetic methods, the study of its mechanism of action, and the potential use of 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in various fields. It has been shown to have antimicrobial, anticancer, and antifungal properties. 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a model compound for the study of photochemical reactions.
Eigenschaften
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-5-29-18-11-15(6-7-17(18)25)10-16-20(26)23-22(28)24(21(16)27)19-13(3)8-12(2)9-14(19)4/h6-11,25H,5H2,1-4H3,(H,23,26,28)/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOQUDNMSDQRIM-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=C(C=C(C=C3C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=C(C=C(C=C3C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B3838609.png)
![tetrabutyl [(butoxyphosphoryl)bis(methylene)]bis(phosphonate)](/img/structure/B3838617.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B3838628.png)
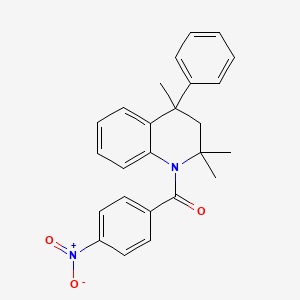
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B3838647.png)
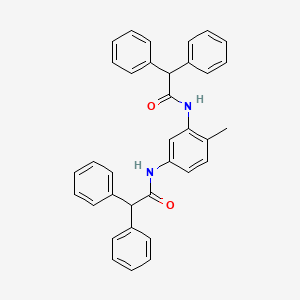
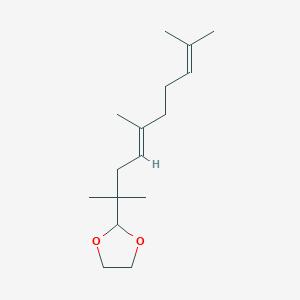
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methyl-3-quinolinyl)acrylonitrile](/img/structure/B3838664.png)
![(3R)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinol](/img/structure/B3838670.png)


![3-[4-(octyloxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838701.png)
![N'-[4-(dipropylamino)benzylidene]isonicotinohydrazide](/img/structure/B3838709.png)
